molecular formula C21H17N5O3 B12339390 3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide

3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide

Cat. No.: B12339390
M. Wt: 387.4 g/mol
InChI Key: RHKKYFKNAKEADS-UHFFFAOYSA-N
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Description

3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production methods often focus on optimizing yield and purity while minimizing byproducts. Techniques such as solvent-free reactions and the use of efficient catalysts are commonly employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine .

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in cancer research. Studies have demonstrated its ability to inhibit cell growth across various cancer cell lines, including colon and melanoma. For instance, the compound exhibited GI50 values ranging from 0.041 to 33.6 μM, indicating potent antiproliferative effects against these cell types .

Case Study:
A study evaluated several derivatives of indazole compounds for their anticancer properties. The most active derivative, similar to 3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide, showed significant inhibition of cancer cell proliferation and induced cell cycle arrest in the G0-G1 phase .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly targeting tyrosine kinases involved in cellular signaling pathways associated with cancer and other diseases. Inhibition of these kinases can disrupt abnormal cell proliferation and signaling .

Mechanism of Action:
The compound binds to specific sites on the kinase enzymes, preventing their activity and thus altering downstream signaling pathways that promote tumor growth .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of indazole derivatives. Compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting a role in developing new antimicrobial agents .

Activity Type Target IC50/EC50 (μM) Notes
AnticancerColon Cancer Cells0.041 - 33.6Effective against multiple cancer types
Enzyme InhibitionTyrosine KinasesVariesDisrupts signaling pathways
AntimicrobialVarious Bacterial StrainsVariesPotential for new antimicrobial agents

Mechanism of Action

The mechanism of action of 3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For instance, it may inhibit cell growth by interfering with DNA synthesis or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, in particular, plays a crucial role in its reactivity and potential therapeutic applications .

Biological Activity

3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research and antiproliferative effects. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21_{21}H17_{17}N5_5O3_3
  • Molecular Weight : 387.39 g/mol
  • CAS Number : 1263320-06-4
  • Purity : >97% .

Synthesis

The compound is synthesized through the reaction of 3-aminoindazole derivatives with phenyl isocyanate, resulting in various substituted indazole carboxamides. This synthetic pathway allows for the modification of the compound to enhance its biological efficacy .

Antiproliferative Activity

Numerous studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. Key findings include:

  • In Vitro Studies : The compound demonstrated significant antiproliferative activity against a panel of human cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer .
  • GI(50) Values : The most active derivatives exhibited GI(50) values ranging from 0.041 to 33.6 μM, with a mean GI(50) of 1.90 μM, indicating strong growth inhibition particularly in colon and melanoma cell lines .

Table 1: Antiproliferative Activity Summary

Cell Line TypeGI(50) Range (μM)Mean GI(50) (μM)Notable Effects
Leukemia0.0153 - 33.61.90Blockage in G0-G1 phase
Non-Small Cell LungVarious
ColonVariousStrong inhibition observed
MelanomaVariousStrong inhibition observed
OvarianVarious

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G0-G1 phase, which is critical for inhibiting tumor growth .
  • pRb Regulation : It has been shown to increase the ratio of hypophosphorylated retinoblastoma protein (pRb) to total pRb, suggesting a mechanism that may involve modulation of cell cycle regulatory proteins .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antineoplastic Activity : In a study involving 60 human cancer cell lines derived from seven different types of cancer, some derivatives showed remarkable activity at concentrations lower than 1 μM .
  • Comparative Studies : Compounds similar to this compound were compared against established chemotherapeutics like amphotericin B, yielding promising results in terms of selectivity and efficacy against specific cancer types .

Properties

Molecular Formula

C21H17N5O3

Molecular Weight

387.4 g/mol

IUPAC Name

3-amino-N-(4-benzylphenyl)-5-nitroindazole-1-carboxamide

InChI

InChI=1S/C21H17N5O3/c22-20-18-13-17(26(28)29)10-11-19(18)25(24-20)21(27)23-16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H2,22,24)(H,23,27)

InChI Key

RHKKYFKNAKEADS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)N3C4=C(C=C(C=C4)[N+](=O)[O-])C(=N3)N

Origin of Product

United States

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